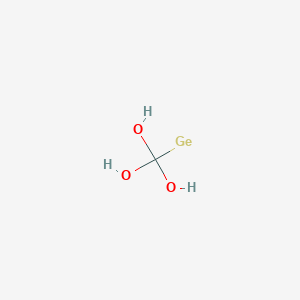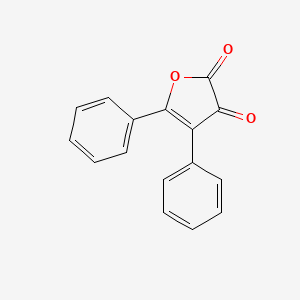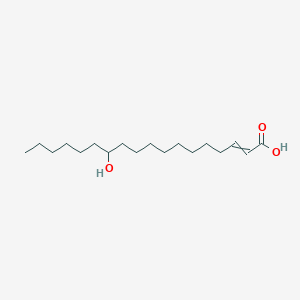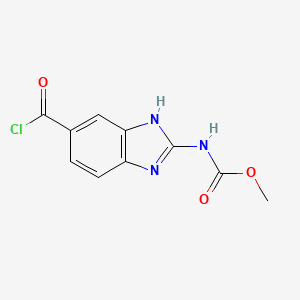
CID 78061109
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78061109” is a chemical entity with unique properties and applications. This compound is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CID 78061109 involves specific reaction conditions and reagents. The preparation typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in the successful synthesis of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized methods to ensure high yield and purity. The process involves large-scale reactors, precise control of reaction parameters, and efficient purification techniques to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: CID 78061109 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reagents used.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformation.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions. These products are often characterized using analytical techniques such as spectroscopy and chromatography.
Aplicaciones Científicas De Investigación
CID 78061109 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic transformations. In biology and medicine, the compound is studied for its potential therapeutic effects and interactions with biological molecules. In industry, this compound is utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of CID 78061109 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering a cascade of biochemical events. The detailed understanding of these interactions is crucial for developing new applications and improving existing ones.
Propiedades
Fórmula molecular |
CH3GeO3 |
|---|---|
Peso molecular |
135.66 g/mol |
InChI |
InChI=1S/CH3GeO3/c2-1(3,4)5/h3-5H |
Clave InChI |
XPDJPRBDQJVRCY-UHFFFAOYSA-N |
SMILES canónico |
C(O)(O)(O)[Ge] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)





![4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14281768.png)

![{[(Hex-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14281784.png)
![ethyl 4-[[(5R,9S)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]amino]benzoate](/img/structure/B14281792.png)
![4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one](/img/structure/B14281798.png)



